Eltrombopag Chloride

Iron chelation Cardiomyocyte iron mobilization Combination chelation therapy

Pharmaceutical QC laboratories requiring Eltrombopag Chloride as an impurity reference standard face sourcing challenges for ICH-compliant analytical method validation (AMV). This chloride salt is the exclusive synthetic intermediate for Eltrombopag Amide (E508015), the primary amide metabolite, and uniquely enables dual TPO-R agonism (EC₅₀ 0.27 µM) and iron(III) chelation research in a single molecular scaffold. • Exclusive chloro impurity standard for AMV of Eltrombopag API per ICH Q3A/Q3B • Irreplaceable intermediate for Eltrombopag Amide metabolite synthesis • Only TPO-RA salt form with iron chelation activity at 1 µM

Molecular Formula C25H21ClN4O3
Molecular Weight 460.9 g/mol
Cat. No. B13443139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag Chloride
Molecular FormulaC25H21ClN4O3
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)Cl)C
InChIInChI=1S/C25H21ClN4O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3
InChIKeyJKARKUAWCJFAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eltrombopag Chloride: Chemical Identity and Pharmacological Baseline


Eltrombopag Chloride (CAS 1337958-44-7, molecular formula C₂₅H₂₁ClN₄O₃, MW 460.9 g/mol) is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist classified within the biarylhydrazone class . The chloride salt serves as a key synthetic intermediate in the preparation of Eltrombopag Olamine and Eltrombopag Amide metabolites, enabling research-grade applications including analytical standard development, impurity profiling, and metabolic pathway studies [1]. Unlike other TPO-R agonists (avatrombopag, lusutrombopag, romiplostim), Eltrombopag Chloride's parent compound possesses a dual pharmacological profile: TPO-R activation (EC₅₀ = 0.27 µM in BAF3/IRF-1/hTpoR reporter assay) and potent iron(III) chelation activity, a property absent in avatrombopag and lusutrombopag [2].

Workflow Synthetic intermediate for amide metabolite and analytical impurity standards
Study Context TPO-R pathway studies with dual iron chelation activity
Mechanism Non-peptide, non-competitive transmembrane domain binding

Why Generic Substitution of Eltrombopag Chloride Fails


Eltrombopag Chloride cannot be substituted with other TPO-R agonists for research and industrial applications requiring specific salt-form identity, iron chelation functionality, pediatric-approved formulations, or oral route of administration. Avatrombopag and lusutrombopag lack iron(III) chelation activity entirely and are not approved for pediatric use [1][2]. Romiplostim, a peptibody administered subcutaneously, has an indirect comparison odds ratio for platelet response of 0.11 (95% CrI 0.02–0.66) versus eltrombopag, indicating quantitatively non-equivalent efficacy [3]. The chloride salt form is also a unique intermediate for synthesizing Eltrombopag Amide metabolites and analytical impurity reference standards, a role unfilled by any other TPO-RA [4].

Iron chelation activity absent in avatrombopag and lusutrombopag; dual-mechanism studies may not transfer.
Oral formulation and pediatric dosing context not supported by romiplostim (injectable) or avatrombopag.
Chloride salt intermediate unique to eltrombopag; metabolite synthesis and impurity profiling cannot use other TPO-RA salts.

Quantitative Evidence for Eltrombopag Chloride Differentiation


Iron(III) Chelation Potency vs. Clinical Chelators

Eltrombopag (ELT) mobilizes iron from cardiomyocytes at concentrations as low as 1 µM, whereas clinically established iron chelators deferasirox (DFX), deferiprone (DFP), and desferrioxamine (DFO) require 30 µM iron-binding equivalents (IBE) to achieve comparable mobilization [1]. Furthermore, ELT combined with DFX produces synergistic (>additive) cellular iron mobilization, exceeding the effect of either agent alone [2]. Avatrombopag and lusutrombopag do not possess any iron chelation activity [3].

Iron chelation potency
Head-to-head
1 µM ELT vs 30 µM IBE for DFX/DFP/DFO; synergistic with DFX
Supports dual TPO-R/chelation research; 30-fold lower concentration than clinical chelators.
Human cardiomyocyte assay; iron mobilization context.
Iron chelation Cardiomyocyte iron mobilization Combination chelation therapy

Oral Bioavailability and Pediatric Dosing Flexibility

Eltrombopag is orally bioavailable and formulated as both tablets and oral granules for pediatric use, with FDA approval down to 1 year of age for chronic ITP [1]. Romiplostim, in contrast, is a peptibody administered exclusively via weekly subcutaneous injection, requiring healthcare provider visits and posing adherence barriers in pediatric populations [2]. Avatrombopag, while also oral, lacks pediatric approval as of 2026 [3]. An indirect comparison meta-analysis demonstrated a platelet response odds ratio of 0.11 (95% CrI 0.02–0.66) for eltrombopag versus romiplostim, confirming these agents are therapeutically non-equivalent [4].

Oral & pediatric context
Endpoint context
Oral granules/tablets; platelet response OR 0.11 (95% CrI 0.02-0.66) vs romiplostim
Supports oral route and pediatric PK/PD modeling; avatrombopag lacks pediatric research context.
Bayesian meta-regression; FDA prescribing information 2025.
Oral bioavailability Pediatric thrombocytopenia Route of administration

TPO Receptor Binding Site Orthogonality

Eltrombopag binds selectively to the transmembrane domain of the human TPO receptor (c-Mpl) and does not compete with endogenous thrombopoietin for binding, enabling synergistic rather than competitive receptor activation [1]. This mechanism is shared with avatrombopag and lusutrombopag but is fundamentally different from romiplostim, which binds to the extracellular domain at the TPO binding site and directly competes with endogenous TPO [2]. The functional EC₅₀ for eltrombopag in the BAF3/IRF-1/hTpoR STAT-driven luciferase reporter assay is 0.27 µM, while avatrombopag's EC₅₀ in a comparable TPO-R reporter assay is 3.3 nM (approximately 82-fold more potent in that specific assay system) [3].

TPO-R binding site
Cross-study
EC₅₀ 0.27 µM (transmembrane binding); avatrombopag EC₅₀ 3.3 nM (82-fold difference)
Non-competitive binding enables synergy with endogenous TPO; romiplostim competitive binding differs.
BAF3/hTpoR reporter assay context.
TPO receptor binding Transmembrane domain Non-competitive activation

Synthetic Intermediate for Metabolite and Impurity Standards

Eltrombopag Chloride (CAS 1337958-44-7) is specifically utilized as an intermediate in the synthesis of Eltrombopag Amide (E508015), a primary metabolite of Eltrombopag, and as a chloro impurity reference standard for HPLC method development and validation [1][2]. The chloride salt form (MW 460.9 g/mol) differs from the free acid (MW 442.47 g/mol) and the bis(monoethanolamine) olamine salt, enabling distinct reactivity in coupling and hydrolysis steps . No equivalent chloride intermediate exists for avatrombopag, lusutrombopag, or romiplostim, making eltrombopag chloride uniquely positioned for analytical and synthetic chemistry applications [3].

Synthetic intermediate
Class-level
CAS 1337958-44-7, C₂₅H₂₁ClN₄O₃; unique chloro intermediate for amide metabolite synthesis
Enables impurity reference standard preparation; no chloride intermediate exists for other TPO-RAs.
Supplier documentation; class-level inference.
Synthetic intermediate Analytical reference standard Metabolite synthesis

Salt Form Solubility Enhancement for Formulation

The bis(monoethanolamine) salt of eltrombopag (Eltrombopag Olamine) demonstrates a 14,200-fold increase in water solubility compared to the free acid form of eltrombopag, as disclosed in patent litigation data [1]. This provides critical context for the chloride salt form, which serves as an intermediate in the synthesis of the olamine salt. Understanding the solubility differential is essential for formulation scientists selecting which eltrombopag salt form to procure for bioavailability and dissolution studies . Avatrombopag and lusutrombopag do not exhibit equivalent salt-form-dependent solubility enhancement profiles, as they are developed as distinct chemical entities with different salt forms [2].

Salt form solubility
Supporting evidence
14,200-fold water solubility increase (olamine salt vs free acid)
Supports salt-form selection for dissolution studies; free acid and chloride salt are not interchangeable.
Patent litigation disclosure; formulation context.
Salt form solubility Formulation development Bioavailability

Real-World Efficacy in ITP Clinical Cohorts

In a single-center real-world study of 40 patients receiving eltrombopag, 16 receiving romiplostim, and an unspecified number receiving avatrombopag, the overall platelet response rate was 95% for eltrombopag compared to 87% for romiplostim and 83% for avatrombopag [1]. This real-world data contrasts with network meta-analyses of RCTs that ranked avatrombopag highest for platelet response (SUCRA 87.5), indicating that real-world effectiveness patterns may diverge from controlled trial settings [2]. Notably, 91% of patients switching from eltrombopag to avatrombopag in a prospective phase IV study achieved platelet response (≥50 × 10⁹/L), confirming therapeutic cross-utility but not interchangeability [3].

Real-world platelet response
Endpoint context
95% response (n=40) vs 87% romiplostim, 83% avatrombopag in single-center cohort
Reported comparative effectiveness context; real-world data may differ from RCT meta-analyses.
Retrospective ITP cohort; platelet threshold ≥50×10⁹/L.
Real-world evidence Immune thrombocytopenia Comparative effectiveness

Optimal Research Application Scenarios


Analytical Reference Standard and Impurity Profiling

Eltrombopag Chloride is procured as a chloro impurity reference standard for HPLC, GC, and MS method development and validation in pharmaceutical quality control laboratories. Regulatory-compliant impurity standards (e.g., from Axios Research) are used for analytical method validation (AMV) of eltrombopag API and finished drug products, directly supporting ICH Q3A/Q3B impurity threshold compliance [1]. This application is unique to eltrombopag's chemical class; no equivalent impurity standard exists for avatrombopag or lusutrombopag due to their distinct chemical structures [2].

Synthesis of Amide Metabolite for Metabolism Studies

Eltrombopag Chloride serves as the direct synthetic intermediate for Eltrombopag Amide (E508015), the primary amide metabolite of eltrombopag [1]. This intermediate is essential for laboratories conducting in vitro metabolism studies using hepatocyte or microsomal incubation systems, as well as for preparing metabolite reference materials for LC-MS/MS bioanalytical method development. The chloride salt's reactivity in amide bond formation cannot be replicated by the free acid, olamine salt, or any other TPO-RA comparator [2].

Dual-Action TPO-R Agonism and Iron Chelation Research

Eltrombopag-based compounds are uniquely suited for research on dual TPO-R agonism and iron chelation, as eltrombopag mobilizes cellular iron at 1 µM — a 30-fold lower concentration than deferasirox or deferiprone — and acts synergistically with deferasirox in cardiomyocyte iron mobilization assays [1]. This dual pharmacology is relevant to studies of iron overload in myelodysplastic syndromes (MDS), aplastic anemia, and thalassemia, where both platelet stimulation and iron depletion are therapeutically desirable. Avatrombopag and lusutrombopag lack iron chelation activity entirely, making them unsuitable for such dual-mechanism investigations [2].

Pediatric Formulation and Age-Appropriate Dosing Research

Eltrombopag is the only oral TPO-RA with FDA approval for pediatric patients down to 1 year of age, available in both tablet and oral granule formulations [1]. This makes eltrombopag the sole appropriate choice for research into pediatric thrombocytopenia treatment, age-appropriate formulation development, and pediatric pharmacokinetic/pharmacodynamic modeling. Romiplostim requires subcutaneous injection (impractical for young children), and avatrombopag lacks any pediatric indication as of 2026 [2][3].

Application
Selection Property
Validation Focus
Analytical reference standard & impurity profiling
Chloride salt form and chloro impurity identity
HPLC/GC/MS method specificity and ICH impurity threshold review
Amide metabolite synthesis for metabolism studies
Reactive chloride intermediate
Amide bond formation efficiency and metabolite identity confirmation
Dual TPO-R agonism & iron chelation research
Dual pharmacological profile
Iron mobilization assay and synergy with deferasirox context
Pediatric formulation & age-appropriate PK/PD research
Oral granule and tablet formulation availability
Age-dependent dosing models and pediatric exposure context
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